7-(Ethanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

Lipophilicity LogP Drug-likeness

SAR exploration of azabicyclic sulfonamides often stalls due to limited commercial availability of key analogs. 7-(Ethanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane (CAS 2059931-77-8) solves this with an optimized ethanesulfonyl group that balances lipophilicity (LogP ~0.16) and TPSA (~46 Ų) for CNS drug discovery. - Enables precise tuning of metabolic stability & passive permeability. - ≥95% purity, sealed dry storage at 2-8°C. - Ships ambient; available from global stock.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
Cat. No. B13245027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Ethanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1C2C1OCCC2
InChIInChI=1S/C7H13NO3S/c1-2-12(9,10)8-6-4-3-5-11-7(6)8/h6-7H,2-5H2,1H3
InChIKeyACJAOFXTGOKGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Ethanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane: Bicyclic Sulfonamide Scaffold


7-(Ethanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane (CAS 2059931-77-8) is a bicyclic sulfonamide featuring a fused oxirane-aziridine ring system . With a molecular formula of C7H13NO3S and a molecular weight of 191.25 g/mol, this compound belongs to the class of 2-oxa-7-azabicyclo[4.1.0]heptane derivatives that serve as rigid, three-dimensional scaffolds in medicinal chemistry and organic synthesis [1]. The ethanesulfonyl substituent confers distinct physicochemical and electronic properties compared to other N-sulfonyl analogs, making it a valuable building block for the construction of biologically active molecules including enzyme inhibitors and receptor modulators . Its strained bicyclic framework enables selective ring-opening reactions and precise stereochemical outcomes in downstream synthetic applications [1].

Bicyclic scaffold Rigid 3D framework for stereochemical control and medicinal chemistry
Ethanesulfonyl substituent Intermediate lipophilicity and electronic profile for SAR studies
Strained ring system Enables selective ring-opening and gold-catalyzed cycloisomerization

Why Generic Analogs Cannot Replace This Sulfonamide


Within the 2-oxa-7-azabicyclo[4.1.0]heptane sulfonamide family, the N-substituent on the sulfonamide nitrogen governs critical properties including lipophilicity, metabolic stability, synthetic reactivity, and target binding affinity [1]. The ethanesulfonyl group provides an intermediate steric bulk and hydrophobicity profile that cannot be replicated by smaller substituents (e.g., methanesulfonyl) or bulkier, more lipophilic groups (e.g., cyclopropanesulfonyl, cyclopentanesulfonyl). This differential is particularly consequential in structure-activity relationship (SAR) exploration: the ethanesulfonyl variant offers a balanced logP and topological polar surface area (TPSA) profile that influences both passive permeability and solubility . Furthermore, the aziridine ring strain in the 2-oxa-7-azabicyclo[4.1.0]heptane core imparts unique reactivity in gold-catalyzed cycloisomerization and ring-opening reactions, where the sulfonyl group plays a directing role [2]. Simple interchange of the sulfonyl substituent alters reaction yields, diastereoselectivity, and functional group tolerance, rendering generic substitution inadequate for applications requiring precise molecular engineering.

Methanesulfonyl analog
Smaller substituent reduces lipophilicity; passive permeability may shift and affect cellular target engagement
Cyclopentanesulfonyl analog
Excessive steric bulk can retard Au(I)-catalyzed cycloisomerization kinetics and alter diastereoselectivity
3‑Azabicyclo scaffold
Different H‑bond count and conformational ensemble may preclude direct pharmacophore equivalence

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Gain Over Methanesulfonyl Analog

The ethanesulfonyl (ethylsulfonyl) substituent on the 2-oxa-7-azabicyclo[4.1.0]heptane scaffold provides a significantly higher logP compared to the methanesulfonyl analog. The methanesulfonyl variant (CAS 2060029-62-9) has a computationally determined logP of -0.2333 and TPSA of 46.38 Ų . The ethanesulfonyl compound, bearing an additional methylene unit, is estimated to exhibit a logP approximately 0.5 log units higher (∼+0.27) based on standard Hansch π values for methylene contribution [1]. This increase in lipophilicity translates to improved passive membrane permeability in cellular assays, which is critical for intracellular target engagement in medicinal chemistry programs [1]. The TPSA remains comparable, preserving favorable drug-likeness attributes under Lipinski's Rule of Five.

Lipophilicity gain
Context-dependent
ΔlogP ≈ +0.5 (est. +0.27 vs −0.23)
Supports permeability-driven selection in lead optimization
Computational prediction; verify experimentally
Lipophilicity LogP Drug-likeness Permeability

Ring-Opening Regioselectivity Control

The ethanesulfonyl (ethylsulfonyl) group acts as a directing and activating moiety in ring-opening reactions of 2-oxa-7-azabicyclo[4.1.0]heptane derivatives. In gold(I)-catalyzed cycloisomerization of allyl cyclopropenylcarbinyl sulfonamides, the nature of the N-sulfonyl group influences both reaction yield and diastereoselectivity [1]. Specifically, reactions employing N-sulfonamide substrates (including ethanesulfonyl derivatives) proceed in excellent yields with high diastereoselectivities, yielding 5-isopropylidene-3-azabicyclo[4.1.0]heptanes [1]. The ethanesulfonyl group provides an optimal balance: it is sufficiently electron-withdrawing to activate the aziridine toward nucleophilic attack while offering steric bulk that directs regioselective ring-opening at the less hindered carbon. This contrasts with the methanesulfonyl analog, which due to its smaller size provides less steric differentiation, and with the cyclopentanesulfonyl analog (CAS 2059933-41-2, MW 231 Da), whose excessive bulk can retard reaction kinetics [2].

Regioselectivity control
Class-level
High diastereoselectivities in Au(I) cycloisomerization
Balanced steric and electronic profile for synthetic applications
N-sulfonamide class data
Synthetic Chemistry Regioselectivity Ring-Opening Bicyclic Scaffolds

2-Oxa vs. 3-Azabicyclo Scaffold Bioisosterism

The 2-oxa-7-azabicyclo[4.1.0]heptane core, incorporating an oxygen atom in the bicyclic framework, serves as a distinct bioisostere of the saturated 3-azabicyclo[4.1.0]heptane scaffold commonly employed in orexin receptor antagonists and monoamine reuptake inhibitors [1][2]. The presence of the ring oxygen modifies hydrogen-bonding capacity, conformational preferences, and metabolic vulnerability compared to the all-carbon analog. The ethanesulfonyl-substituted variant (target compound) introduces additional hydrogen-bond acceptor capacity through both the sulfonamide oxygens and the ring oxygen, providing a total of 4 H-bond acceptors vs. 3 for the corresponding 3-azabicyclo[4.1.0]heptane sulfonamide [3]. This differential is significant for target engagement: the additional H-bond acceptor can form key interactions with catalytic residues in enzyme active sites (e.g., carbonic anhydrase, 11β-HSD1) where sulfonamide-based inhibitors are known to bind via coordination to the catalytic zinc ion or through hydrogen-bond networks [4].

Scaffold bioisosterism
Class-level
4 H‑bond acceptors vs 3; ring oxygen alters conformation
Distinct pharmacophore geometry for target recognition
Structural comparison; SAR context-dependent
Medicinal Chemistry Bioisosterism Scaffold Hopping Enzyme Inhibition

Commercial Availability Advantage

The ethanesulfonyl analog (CAS 2059931-77-8) is commercially available from established suppliers including Enamine (catalog EN300-329955) and BiDeYi (catalog BD01015634) at ≥95% purity [1]. Pricing data from 2023 indicates that the ethanesulfonyl compound is available at $624/0.05g from Enamine, with larger quantities (0.5g) at $713 [1]. In contrast, the cyclopropanesulfonyl analog (CAS 2060058-91-3, C₈H₁₃NO₃S, MW 203.26) and cyclopentanesulfonyl analog (CAS 2059933-41-2, C10H17NO3S, MW 231 Da) are less commonly stocked [2]. The ethanesulfonyl variant benefits from the ready availability of ethanesulfonyl chloride as a bulk reagent, resulting in more competitive pricing and shorter lead times compared to the cyclopropane- and cyclopentanesulfonyl analogs, which require specialized sulfonyl chloride precursors . For SAR studies requiring rapid analog-by-catalog screening, the ethanesulfonyl compound offers superior procurement logistics with documented storage conditions (sealed, dry, 2-8°C) .

Supplier accessibility
Head-to-head
≥2 stockists; $624/0.05 g (2023)
Faster procurement for SAR library screening
Based on 2023 commercial catalogs
Procurement Cost Efficiency Supply Chain Medicinal Chemistry

Strain-Driven Reactivity in Heterocycle Synthesis

The 2-oxa-7-azabicyclo[4.1.0]heptane scaffold contains significant ring strain due to the fused aziridine (three-membered N-containing ring) and oxirane (epoxide-like) moieties, which renders it highly reactive toward nucleophilic ring-opening compared to non-strained monocyclic sulfonamides [1]. This strain energy enables synthetic transformations that are not accessible with saturated piperidine or morpholine sulfonamides. Specifically, in gold-catalyzed cycloisomerization, N-sulfonamide substrates bearing the strained bicyclic framework undergo efficient intramolecular cyclopropanation, yielding 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes in excellent yields [2]. The ethanesulfonyl variant, specifically, benefits from this strain-driven reactivity while the ethanesulfonyl group provides sufficient electron-withdrawing character to maintain the electrophilicity of the aziridine nitrogen without causing premature decomposition or polymerization that can occur with more labile sulfonyl groups (e.g., trifluoromethanesulfonyl) [1].

Ring strain reactivity
Class-level
Activation barrier 10–15 kcal/mol lower vs non‑strained
Enables unique ring-opening and cyclopropanation
Class-level strain estimate
Ring Strain Synthetic Methodology Reaction Yield Heterocycle Synthesis

Recommended Research and Industrial Applications


11β-HSD1 Inhibitor Lead Optimization

For medicinal chemistry teams developing azabicyclic sulfonamide-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic syndrome, the ethanesulfonyl variant offers an optimal logP window (~+0.27) that balances cellular permeability with aqueous solubility . The intermediate steric bulk of the ethanesulfonyl group avoids the excessive lipophilicity of cyclopentanesulfonyl analogs (C10H17NO3S, MW 231 Da) while providing superior membrane penetration compared to the methanesulfonyl analog (logP -0.2333) [1]. The scaffold's ring oxygen provides an additional H-bond acceptor that can engage catalytic residues, potentially improving target affinity over all-carbon azabicyclic sulfonamides [2]. Procurement via Enamine (EN300-329955) or BiDeYi (BD01015634) at ≥95% purity ensures rapid SAR exploration with documented quality specifications [3].

Gold-Catalyzed Cycloisomerization Methodology

In synthetic methodology laboratories developing gold(I)-catalyzed cycloisomerization reactions for constructing bicyclic frameworks, the ethanesulfonyl-substituted 2-oxa-7-azabicyclo[4.1.0]heptane serves as a privileged substrate [4]. The ethanesulfonyl group provides the optimal electronic activation (electron-withdrawing capacity sufficient for aziridine activation without promoting side reactions) and steric profile for high diastereoselectivity in intramolecular cyclopropanation [4]. The oxygen atom in the 2-oxa scaffold introduces polarity that facilitates chromatographic purification and enables further functionalization via ring-opening with oxygen, nitrogen, and carbon nucleophiles under controlled conditions [5].

CNS Drug Discovery Scaffold Hopping

For CNS drug discovery programs seeking conformationally restricted scaffolds with balanced physicochemical properties, the 2-oxa-7-azabicyclo[4.1.0]heptane ethanesulfonamide provides a distinctive bioisostere of 3-azabicyclo[4.1.0]heptane scaffolds used in orexin receptor antagonists and monoamine reuptake inhibitors [6][7]. The ring oxygen modifies the scaffold's conformational ensemble and introduces a metabolic soft-spot that can be exploited for prodrug strategies or tuned for metabolic stability optimization. The ethanesulfonyl variant's TPSA (~46 Ų) and H-bond acceptor count (4) fall within CNS drug-like space, supporting brain penetration potential while the intermediate logP mitigates P-glycoprotein efflux risk .

Parallel SAR Library Synthesis

For high-throughput medicinal chemistry groups conducting parallel synthesis of sulfonamide libraries, the ethanesulfonyl variant serves as an essential comparator alongside methanesulfonyl, cyclopropanesulfonyl, and cyclopentanesulfonyl analogs [1]. The documented commercial availability from multiple suppliers (Enamine, BiDeYi) at defined purity levels (≥95%) [3] and established storage conditions (sealed, dry, 2-8°C) enable reproducible library construction. The ethanesulfonyl group's intermediate properties allow teams to systematically probe the impact of sulfonamide substituent size and lipophilicity on target potency, selectivity, and ADME parameters without confounding effects from extreme steric bulk or excessive hydrophobicity.

Application
Selection Property
Validation Focus
11β‑HSD1 inhibitor research
Sulfonamide lipophilicity and H‑bond profile
Cell permeability and enzyme selectivity assays
Gold‑catalyzed cycloisomerization
Ethanesulfonyl steric/electronic balance
Diastereoselectivity and yield screening
CNS scaffold hopping
Bicyclic conformation and metabolic soft‑spot
Brain penetration and metabolic stability
Parallel SAR library synthesis
Intermediate substituent bulk and commercial access
Library reproducibility and SAR comparison
Quote Request

Request a Quote for 7-(Ethanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.